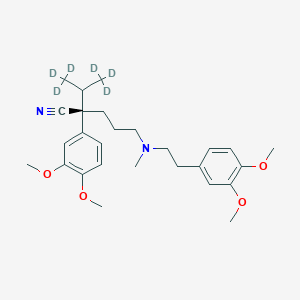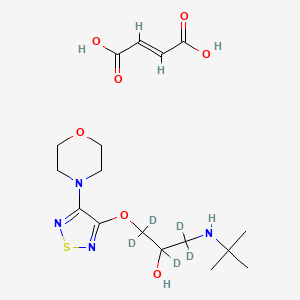
rac Timolol-d5 (maleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Timolol-d5 (maleate): is a deuterated form of Timolol maleate, a non-selective beta-adrenergic receptor blocker. It is primarily used in scientific research as a stable isotope-labeled compound. Timolol maleate is known for its applications in treating conditions such as hypertension, angina pectoris, myocardial infarction, and glaucoma by reducing intraocular pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Timolol-d5 (maleate) involves the incorporation of deuterium atoms into the Timolol molecule. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Timolol molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Formation of Maleate Salt: The deuterated Timolol is then reacted with maleic acid to form the maleate salt. .
Industrial Production Methods: Industrial production of rac Timolol-d5 (maleate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration using industrial reactors and deuterium sources.
Purification: The deuterated product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Salt Formation: The purified deuterated Timolol is then reacted with maleic acid to form the maleate salt, followed by further purification and quality control
Analyse Des Réactions Chimiques
Types of Reactions: rac Timolol-d5 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
rac Timolol-d5 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions and studies.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: Applied in the development and testing of new pharmaceuticals and therapeutic agents .
Mécanisme D'action
rac Timolol-d5 (maleate) exerts its effects by blocking beta-adrenergic receptors. The mechanism involves:
Beta-Adrenergic Receptor Blockade: The compound competes with adrenergic neurotransmitters for binding to beta-adrenergic receptors in the heart and vascular smooth muscle.
Reduction of Intraocular Pressure: By blocking beta-adrenergic receptors, the compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure.
Cardiovascular Effects: The blockade of beta-adrenergic receptors leads to decreased heart rate and blood pressure, making it effective in treating hypertension and angina .
Comparaison Avec Des Composés Similaires
rac Timolol-d5 (maleate) is compared with other similar compounds, such as:
Timolol Maleate: The non-deuterated form, which has similar pharmacological effects but lacks the stable isotope labeling.
Propranolol: Another non-selective beta-adrenergic blocker used for similar therapeutic purposes.
Atenolol: A selective beta-1 adrenergic blocker with different selectivity and pharmacokinetic properties
Uniqueness: The uniqueness of rac Timolol-d5 (maleate) lies in its deuterium labeling, which provides advantages in tracing and quantification studies, as well as potential differences in pharmacokinetic and metabolic profiles compared to non-deuterated compounds .
Propriétés
Formule moléculaire |
C17H28N4O7S |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i8D2,9D2,10D; |
Clé InChI |
WLRMANUAADYWEA-KGRYIKHZSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


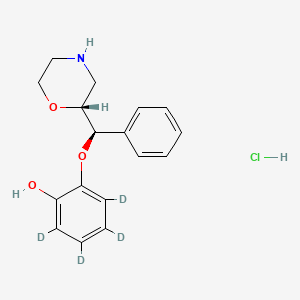
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
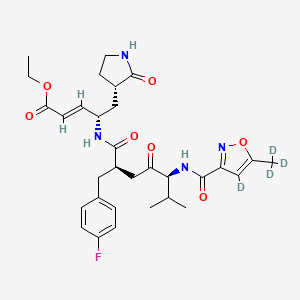
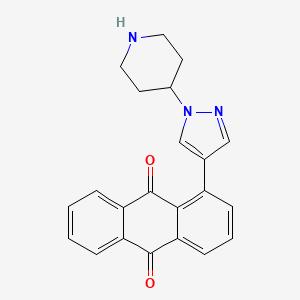
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
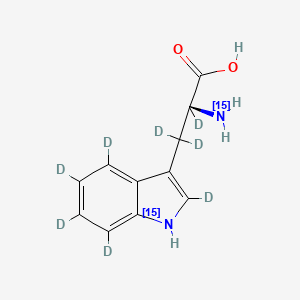
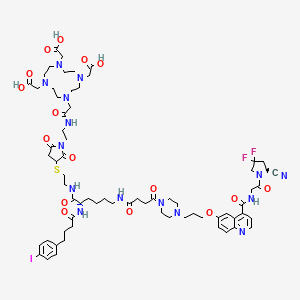

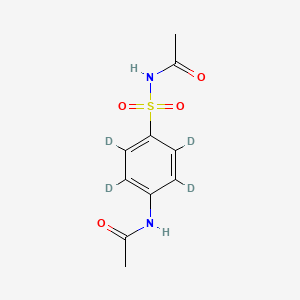
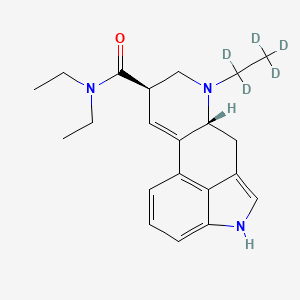
![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)

![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)
